molecular formula C22H27N3O4S B2911564 N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899756-40-2

N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2911564
CAS No.: 899756-40-2
M. Wt: 429.54
InChI Key: AXMSNVMRXTYHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidine core fused with a tetrahydrofuran (THF) substituent and a thioacetamide side chain. The cyclopenta[d]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antiviral applications. Key structural features include:

  • A thioacetamide group (-S-C(=O)-NH-) linked to the pyrimidine, contributing to sulfur-mediated hydrophobic interactions.
  • An N-(2-methoxybenzyl) moiety on the acetamide nitrogen, providing aromaticity and electron-donating methoxy groups that may enhance bioavailability or target binding.

The molecular formula is C₂₂H₂₆N₄O₃S (calculated molecular weight: 450.53 g/mol). Its structural uniqueness lies in the combination of a THF-derived alkyl chain and a methoxybenzyl group, differentiating it from related analogs .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-28-19-10-3-2-6-15(19)12-23-20(26)14-30-21-17-8-4-9-18(17)25(22(27)24-21)13-16-7-5-11-29-16/h2-3,6,10,16H,4-5,7-9,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSNVMRXTYHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

The compound features a complex structure with several functional groups that may contribute to its biological activity. The presence of a tetrahydrofuran ring and a pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for effective derivatives .
    CompoundMIC (mg/mL)MBC (mg/mL)
    Compound 80.004 - 0.030.008 - 0.06
    Compound 110.011Not specified
    This suggests that the compound may exhibit comparable or superior antibacterial properties compared to traditional antibiotics like ampicillin.
  • Antifungal Activity : Similar compounds have also shown antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively:

  • Mechanism of Action : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
    • In Vivo Studies : Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models .
    Compound% Tumor Growth Inhibition
    SMART-H30% at 15 mg/kg
    SMART-FVaries

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituent Effects : The presence of specific substituents on the benzyl and pyrimidine rings can enhance or diminish biological activity.
    • For example, methoxy groups have been associated with increased potency against certain bacterial strains.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics against E. coli and Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of cyclopenta[d]pyrimidin-4-yl thioacetamides. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents on Pyrimidine N-Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(Tetrahydrofuran-2-yl)methyl 2-Methoxybenzyl C₂₂H₂₆N₄O₃S 450.53 THF group enhances solubility; methoxybenzyl may improve CNS penetration
N-Benzyl Analog () 1-(Pyridin-2-ylmethyl) Benzyl C₂₂H₂₂N₄O₂S 406.50 Pyridine introduces basicity; reduced solubility due to aromaticity
N-(2-Methoxy-5-Methylphenyl) Analog () 1-(Pyridin-2-ylmethyl) 2-Methoxy-5-methylphenyl C₂₄H₂₆N₄O₃S 474.56 Methyl group increases lipophilicity; potential for enhanced metabolic stability
N-(4-Trifluoromethoxyphenyl) Analog () 1-(3-Diethylaminopropyl) 4-Trifluoromethoxyphenyl C₂₅H₃₂F₃N₅O₃S 563.61 Trifluoromethoxy improves electronegativity; diethylamino group may confer cationic character

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The THF substituent in the target compound likely enhances aqueous solubility compared to the pyridine-containing analog (), which may suffer from poor solubility due to aromatic stacking .
  • Binding Affinity : The 2-methoxybenzyl group in the target compound could offer superior binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the 4-trifluoromethoxyphenyl group (), which is bulkier and more electronegative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.